An In-depth Technical Guide to [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol
An In-depth Technical Guide to [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. This molecule is of significant interest to the pharmaceutical and chemical research sectors due to its unique structural combination of a reactive cyclopropylmethanol moiety and a pharmacologically relevant morpholine group. This document consolidates available data on its physicochemical properties, provides a detailed, logical framework for its synthesis and characterization, and explores its potential utility in medicinal chemistry and as a versatile chemical intermediate. While specific experimental data for this compound is not widely available in peer-reviewed literature, this guide offers robust, scientifically grounded protocols and expected outcomes based on established chemical principles and analysis of analogous structures.
Introduction: A Molecule of Untapped Potential
[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol (CAS No. 1267956-65-9) is a fascinating hybrid molecule that marries the conformational rigidity and unique reactivity of a 1,1-disubstituted cyclopropane with the well-established pharmacokinetic and pharmacodynamic advantages of the morpholine heterocycle.[1] The presence of a primary alcohol provides a handle for further functionalization, making it a valuable building block in the synthesis of more complex molecular architectures.[1][2] Its potential applications are broad, ranging from the development of novel therapeutics targeting the central nervous system to its use as a scaffold in the creation of kinase inhibitors and antimicrobial agents.[2] This guide aims to provide researchers with a thorough understanding of this compound's chemical nature and a practical framework for its utilization in a laboratory setting.
Physicochemical and Computational Properties
A summary of the key physicochemical and computational properties of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is presented in the table below. It is important to note that some of the physical properties, such as boiling and melting points, are predicted values from chemical supplier databases and have not been experimentally verified in published literature.[3][4]
| Property | Value | Source |
| CAS Number | 1267956-65-9 | [1] |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Predicted Boiling Point | 263.3 ± 15.0 °C | [3] |
| Predicted Density | 1.123 ± 0.06 g/cm³ | [3] |
| Topological Polar Surface Area (TPSA) | 32.7 Ų | [5] |
| Predicted LogP | 0.0911 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 3 | [5] |
| Physical Form | Solid or semi-solid or lump or liquid | [6] |
| Storage Conditions | Sealed in dry, 2-8°C | [6] |
Synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol: A Proposed Experimental Protocol
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.
Step-by-Step Experimental Protocol
Materials:
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1-(Hydroxymethyl)cyclopropanecarbaldehyde
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Morpholine
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
-
Reductive Amination:
-
To a solution of 1-(hydroxymethyl)cyclopropanecarbaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C, add morpholine (1.1 eq).
-
Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the intermediate iminium ion.
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Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
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Allow the reaction to warm to room temperature and stir for an additional 12 hours.
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Causality: The initial reaction between the aldehyde and the secondary amine (morpholine) forms an iminium ion, which is then reduced by sodium borohydride to the desired tertiary amine. Running the reaction at a low temperature during the addition of the reducing agent helps to control the reaction rate and prevent over-reduction.
-
-
Work-up and Extraction:
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Quench the reaction by the slow addition of water.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Self-Validation: The use of a basic workup (NaHCO₃) ensures that the morpholine nitrogen remains as a free base, facilitating its extraction into the organic solvent.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the desired product (as determined by thin-layer chromatography) and concentrate under reduced pressure to afford [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol as a pure compound.
-
Trustworthiness: Column chromatography is a standard and reliable method for purifying organic compounds of this polarity, ensuring the removal of unreacted starting materials and byproducts.
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Spectroscopic Characterization (Predicted)
As experimental spectroscopic data is not publicly available, this section provides predicted ¹H and ¹³C NMR data, as well as expected mass spectrometry and infrared spectroscopy features. These predictions are based on the chemical structure and data from analogous compounds.
Predicted ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | t, J = 4.7 Hz | 4H | -N(CH₂CH₂)₂O |
| ~3.50 | s | 2H | -CH₂OH |
| ~2.50 | t, J = 4.7 Hz | 4H | -N(CH₂CH₂)₂O |
| ~2.40 | s | 2H | -CH₂-N |
| ~1.80 | br s | 1H | -OH |
| ~0.50 | m | 4H | cyclopropyl-CH₂ |
Rationale: The morpholine protons are expected to appear as two distinct triplets around 3.70 and 2.50 ppm. The methylene protons of the hydroxymethyl group and the methylene bridge to the nitrogen are predicted to be singlets. The cyclopropyl protons will likely appear as a complex multiplet in the upfield region.
Predicted ¹³C NMR (101 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~68.0 | -CH₂OH |
| ~67.0 | -N(CH₂CH₂)₂O |
| ~62.0 | -CH₂-N |
| ~54.0 | -N(CH₂CH₂)₂O |
| ~20.0 | C(CH₂)₂ |
| ~10.0 | cyclopropyl-CH₂ |
Rationale: The carbon atoms of the morpholine ring and the hydroxymethyl group are expected in the 50-70 ppm region. The quaternary carbon of the cyclopropane ring is predicted to be around 20 ppm, with the methylene carbons of the cyclopropane appearing further upfield.
Expected Mass Spectrometry (ESI+)
-
[M+H]⁺: m/z = 172.1332 (calculated for C₉H₁₈NO₂⁺)
-
Common Fragmentation: Loss of the hydroxymethyl group (-CH₂OH, 31 Da) or fragmentation of the morpholine ring.
Expected Infrared (IR) Spectroscopy
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~3400 cm⁻¹ (broad): O-H stretch of the alcohol.
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~2950-2800 cm⁻¹: C-H stretches of the alkyl groups.
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~1115 cm⁻¹: C-O-C stretch of the morpholine ether linkage.
Reactivity and Potential Applications
The chemical reactivity of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is dictated by its three key functional groups: the primary alcohol, the tertiary amine (morpholine), and the cyclopropane ring.
Diagram of Potential Reactions
Caption: Potential chemical transformations of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.
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Alcohol Functionalization: The primary alcohol can be readily esterified, etherified, or oxidized to the corresponding aldehyde. This provides a versatile handle for conjugating this molecule to other pharmacophores or for use in further synthetic transformations.
-
Amine Reactivity: The nitrogen atom of the morpholine ring is nucleophilic and basic. It can be protonated to form salts, which can improve aqueous solubility, or alkylated to form quaternary ammonium salts.
-
Cyclopropane Ring Stability and Reactivity: The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metal catalysts. However, it is generally stable under many synthetic conditions, providing a rigid scaffold.
The combination of these features makes [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol a promising candidate for:
-
Drug Discovery: The morpholine moiety is a common feature in many approved drugs, often improving metabolic stability and solubility. The cyclopropyl group can act as a bioisostere for other groups and can introduce conformational constraint, which may lead to improved binding affinity and selectivity for biological targets.[1]
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Chemical Biology: As a tool compound for probing biological systems where morpholine-containing molecules are known to be active.[1]
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Intermediate in Complex Synthesis: Its bifunctional nature (alcohol and amine) allows for its incorporation into a wide variety of larger, more complex molecules.[1]
Conclusion
[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a molecule with significant, yet largely unexplored, potential in the fields of medicinal chemistry and synthetic organic chemistry. This technical guide has provided a comprehensive overview of its known and predicted properties, a detailed and scientifically sound protocol for its synthesis, and an exploration of its potential applications. While the lack of extensive published experimental data presents a challenge, the information and protocols provided herein offer a solid foundation for researchers to begin working with and exploring the utility of this promising chemical entity.
References
-
MySkinRecipes. (1-(Morpholinomethyl)cyclopropyl)methanol. [Link]
-
MySkinRecipes. (1-(Morpholinomethyl)cyclopropyl)methanol. [Link]
Sources
- 1. Buy [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol (EVT-1671638) | 1267956-65-9 [evitachem.com]
- 2. (1-(Morpholinomethyl)cyclopropyl)methanol [myskinrecipes.com]
- 3. rsc.org [rsc.org]
- 4. [1-(morpholin-4-ylmethyl)cyclopropyl]methanol CAS#: 1267956-65-9 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. (1-(Morpholinomethyl)cyclopropyl)methanol | 1267956-65-9 [sigmaaldrich.com]
